molecular formula C10H15ClN4O B1500654 (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride CAS No. 1185316-35-1

(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Cat. No.: B1500654
CAS No.: 1185316-35-1
M. Wt: 242.7 g/mol
InChI Key: HRFNDQGCHFEULA-UHFFFAOYSA-N
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Description

(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a synthetic organic compound that features a piperidine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.

Industrial Production Methods

Industrial production methods for this compound may include high-pressure injection, microfluidics, and phase separation techniques . These methods are optimized to produce large quantities of the compound with high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c11-8-2-1-5-14(7-8)10(15)9-6-12-3-4-13-9;/h3-4,6,8H,1-2,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFNDQGCHFEULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671559
Record name (3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185316-35-1
Record name (3-Aminopiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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